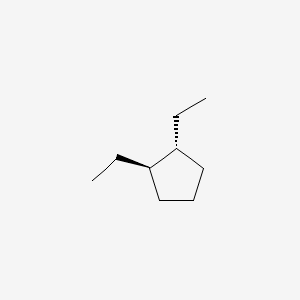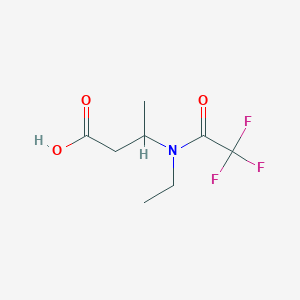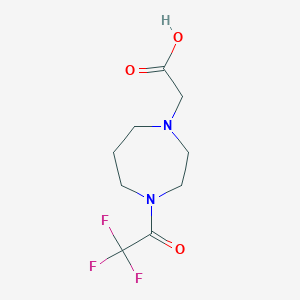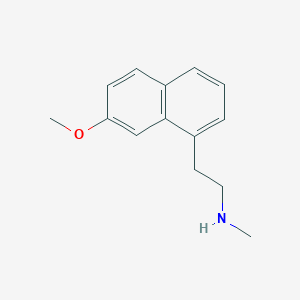![molecular formula C17H29IO3 B13497078 Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of an iodomethyl group and an ethyl ester functional group contributes to its reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be initiated using photochemical methods, such as the use of a mercury lamp . The iodomethyl group is introduced through halogenation reactions, often using reagents like iodine and a suitable halogen carrier.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ethyl ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Uniqueness
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the octyl group, which can influence its solubility, reactivity, and potential applications. The combination of the bicyclic structure with the iodomethyl and ethyl ester groups provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C17H29IO3 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H29IO3/c1-3-5-6-7-8-9-10-14-17(15(19)20-4-2)11-16(12-17,13-18)21-14/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
LUGZKVQNPUHPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C2(CC(C2)(O1)CI)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13497000.png)
![[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)


![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)


![tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13497049.png)


![rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)

![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)
